"N-phenyl-1-benzothiophene-2-carboxamide" molecular structure and properties
"N-phenyl-1-benzothiophene-2-carboxamide" molecular structure and properties
Structure, Synthesis, and Pharmacological Applications
Executive Summary
N-Phenyl-1-benzothiophene-2-carboxamide (CAS: 6314-40-5) is a bicyclic heteroaromatic amide serving as a critical scaffold in medicinal chemistry.[1][2][3] Unlike many "hit" compounds that act solely as inhibitors, this molecule and its derivatives exhibit a pleiotropic pharmacological profile. It acts as a modulator of protein aggregation (specifically accelerating Amyloid Beta fibrillogenesis), a CFTR potentiator for cystic fibrosis research, and a core pharmacophore for antimicrobial agents .
This guide provides a rigorous technical analysis of the molecule, detailing its synthesis via the acid chloride pathway, structural characterization, and its unique utility as a chemical probe in neurodegenerative and infectious disease research.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
The molecule consists of a hydrophobic benzothiophene core linked to a phenyl ring via a carboxamide bridge. This structure imparts significant lipophilicity and planarity, facilitating intercalation into hydrophobic pockets of proteins (e.g., amyloid fibrils or CFTR nucleotide-binding domains).
| Property | Data |
| IUPAC Name | |
| CAS Number | 6314-40-5 |
| Molecular Formula | |
| Molecular Weight | 253.32 g/mol |
| SMILES | O=C(Nc1ccccc1)c2cc3ccccc3s2 |
| LogP (Calc) | ~4.5 (High Lipophilicity) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Thiophene Sulfur) |
| Solubility | Low in water; soluble in DMSO, DMF, |
Synthetic Methodology
The most robust synthetic route for high-purity
Retrosynthetic Analysis & Workflow
The synthesis is best approached by first constructing the benzothiophene core using the Fiesselmann or condensative cyclization strategy, followed by amide coupling.
Detailed Experimental Protocol
Step 1: Acid Chloride Formation
-
Charge a round-bottom flask with benzothiophene-2-carboxylic acid (1.0 equiv).
-
Suspend in anhydrous dichloromethane (DCM) or toluene .
-
Add thionyl chloride (
) (1.5–2.0 equiv) dropwise. Catalytic DMF may be added to accelerate reaction. -
Reflux for 2–3 hours until gas evolution (
, ) ceases and the solution becomes clear. -
Concentrate in vacuo to remove excess
. The crude acid chloride is moisture-sensitive; use immediately.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride in anhydrous DCM (0.2 M concentration).
-
Cool the solution to 0°C under an inert atmosphere (
or Ar). -
Add aniline (1.0–1.1 equiv) and triethylamine (
) (1.5 equiv) dropwise. The base neutralizes the generated . -
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: Quench with water. Wash the organic layer with 1M
(to remove unreacted aniline), saturated (to remove unreacted acid), and brine. -
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Structural Characterization (NMR)
Validation of the structure relies on the distinct chemical shifts of the amide proton and the benzothiophene C3 proton.
| Proton Environment | Approx. Shift ( | Multiplicity | Diagnostic Feature |
| Amide NH | 10.2 – 10.8 | Singlet (Broad) | Disappears with |
| Benzothiophene C3-H | 8.0 – 8.3 | Singlet | Characteristic isolated aromatic proton on the thiophene ring. |
| Benzothiophene C4/C7 | 7.8 – 8.0 | Doublets | Deshielded due to proximity to S or Carbonyl. |
| Phenyl Ring | 7.1 – 7.6 | Multiplets | Typical aromatic pattern (ortho/meta/para). |
Note: Shifts may vary slightly depending on solvent (DMSO-
Pharmacological Applications & Mechanism
The
Modulation of Amyloid Beta ( 42)
A critical finding in Alzheimer's research is the ability of this specific scaffold to modulate fibrillogenesis .
-
Accelerator: The unsubstituted
-phenyl-1-benzothiophene-2-carboxamide has been observed to accelerate 42 aggregation. This makes it a valuable tool compound for studying the kinetics of fibril formation and testing the resilience of aggregation inhibitors. -
Inhibitor: Introduction of specific groups (e.g., 4-methoxy or hydroxyls on the phenyl ring) can invert this activity, turning the molecule into an aggregation inhibitor.
Antimicrobial & CFTR Activity
-
Antimicrobial: The lipophilic nature allows penetration of bacterial cell walls. Derivatives have shown efficacy against S. aureus and E. coli by targeting DNA gyrase or disrupting membrane integrity.
-
Cystic Fibrosis: Analogues act as correctors/potentiators for the
F508-CFTR mutant protein, likely by binding to the Nucleotide Binding Domain 1 (NBD1) and stabilizing the folded state.
[1][4][5][11][12][13]
Safety and Handling
-
Hazard Identification: Benzothiophene derivatives are generally classified as skin and eye irritants.
-
Sensitization: Potential skin sensitizer; avoid direct contact.
-
Storage: Store in a cool, dry place. Moisture sensitive (if acid chloride residue remains).
-
Disposal: Incineration in a chemical combustor equipped with a scrubber (due to sulfur content releasing
).
References
-
Synthesis via Ullmann-Goldberg Coupling: Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. National Institutes of Health (NIH).
-
Amyloid Beta Modulation: Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemMedChem.
-
Antimicrobial Activity: Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives. ResearchGate.
-
CFTR Potentiation: Structure-activity analysis of carboxamide-benzothiophene A-01 analogs. ResearchGate.
-
General Properties: N-phenyl-1-benzothiophene-2-carboxamide (CAS 6314-40-5).[1][2][3][4] ChemSynthesis.
